molecular formula C8H12O B3421914 2-Cycloocten-1-one CAS No. 23202-10-0

2-Cycloocten-1-one

Cat. No.: B3421914
CAS No.: 23202-10-0
M. Wt: 124.18 g/mol
InChI Key: NSHQAIKRVDXIMX-XQRVVYSFSA-N
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Description

Structural Features: 2-Cycloocten-1-one (CAS No. 23202-10-0) is an eight-membered cyclic enone with the molecular formula C₈H₁₂O. Its structure comprises a cyclooctene ring (with a double bond between C2 and C3) and a ketone group at the first carbon (C1) . The conformational flexibility of the cyclooctene ring and the reactivity of the α,β-unsaturated ketone system define its chemical behavior .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2Z)-cyclooct-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-8-6-4-2-1-3-5-7-8/h4,6H,1-3,5,7H2/b6-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHQAIKRVDXIMX-XQRVVYSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC=CC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C=C\C(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1728-25-2, 23202-10-0
Record name 2-Cycloocten-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001728252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2Z)-cyclooct-2-en-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cycloocten-1-one can be synthesized through various methods. One common approach involves the photoisomerization of cis-cyclooctene derivatives. This process uses ultraviolet light to convert cis-cyclooctene to its trans form, which can then be oxidized to form this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of flow chemistry and photochemical reactions are often employed. These methods are advantageous due to their high yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Cycloocten-1-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxygenated products.

    Reduction: The ketone can be reduced to form alcohols.

    Substitution: The alpha, beta-unsaturated ketone can participate in nucleophilic addition reactions.

    Cycloaddition: The compound can undergo Diels-Alder reactions with dienes to form new ring structures.

Common Reagents and Conditions:

    Oxidation: Molecular oxygen or peroxides in the presence of catalysts like vanadium disilicide.

    Reduction: Hydrogen gas with metal catalysts such as palladium or nickel.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds.

    Cycloaddition: Dienes like cyclopentadiene under UV light.

Major Products:

    Oxidation: Carboxylic acids, epoxides.

    Reduction: Alcohols.

    Substitution: Various substituted cyclooctenones.

    Cycloaddition: New cyclic compounds.

Scientific Research Applications

2-Cycloocten-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis due to its reactive ketone group and flexible ring structure.

    Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

    Industry: Utilized in the synthesis of new materials and polymers.

Mechanism of Action

The mechanism of action of 2-Cycloocten-1-one involves its reactive ketone group and the conformational flexibility of the cyclooctene ring. The ketone group can participate in various nucleophilic addition reactions, while the ring structure allows for cycloaddition reactions. These properties make it a versatile compound in chemical synthesis.

Comparison with Similar Compounds

Cyclooctene

Property This compound Cyclooctene
Structure 8-membered ring with ketone 8-membered ring (no ketone)
Reactivity High (enone system) Low (lacks electrophilic sites)
Applications Organic synthesis Industrial lubricants
Key Data Molecular weight: 124.18 g/mol Boiling point: ~145°C

Cyclooctene lacks the ketone group, rendering it less reactive in electrophilic additions or oxidations compared to this compound .

Cyclohexenone (2-Cyclohexen-1-one)

Property This compound 2-Cyclohexen-1-one
Structure 8-membered ring 6-membered ring
Ring Strain Lower (flexible ring) Higher (Bayer strain)
Reactivity Moderate (less strained) High (prone to ring-opening)
Applications Polymer precursors Pharmaceuticals, fragrances
Key Data Boiling point: ~180°C Boiling point: 165°C

The smaller ring size of cyclohexenone increases ring strain, making it more reactive in Diels-Alder reactions compared to this compound .

Cyclopentenone (2-Cyclopenten-1-one)

Property This compound 2-Cyclopenten-1-one
Structure 8-membered ring 5-membered ring
Electrophilicity Moderate High (stronger enone system)
Biological Activity Limited data Antimicrobial, cytotoxic
Key Data Molecular weight: 124.18 g/mol Molecular weight: 82.10 g/mol

The five-membered cyclopentenone exhibits higher electrophilicity due to greater ring strain, enabling efficient conjugate additions, whereas this compound’s flexibility favors cycloadditions .

Cycloheptenone (2-Cyclohepten-1-one)

Property This compound 2-Cyclohepten-1-one
Structure 8-membered ring 7-membered ring
Synthesis Photoisomerization One-carbon ring expansion
Reactivity Flexible enone system Moderately strained enone
Key Data CAS No. 23202-10-0 CAS No. 1121-66-0

Cycloheptenone’s intermediate ring size results in reactivity between cyclopentenone and cyclooctenone, often used in troponoid syntheses .

Cyclooctanone

Property This compound Cyclooctanone
Structure Unsaturated ring Saturated ring
Reactivity Conjugated enone reactions Ketone-specific reductions
Applications Cycloadditions Solvent, fragrance component
Key Data Molecular weight: 124.18 g/mol Boiling point: 195°C

The absence of a double bond in cyclooctanone limits its participation in cycloadditions but enhances stability in oxidation reactions .

Research Findings and Industrial Relevance

  • Epoxidation Reactions: this compound is a minor product (1.18% yield) in the uncatalyzed epoxidation of cyclooctene using t-butyl hydroperoxide, highlighting its stability under oxidative conditions .
  • Catalytic Studies : Tungsten oxide clusters increase this compound yields (up to 47.8%) in cyclooctene epoxidation, suggesting radical-mediated pathways .
  • Thermodynamic Data : Boiling points and molecular weights (Table 1) correlate with ring size and functional group effects .

Biological Activity

2-Cycloocten-1-one is an organic compound characterized by its unique structure, featuring an eight-membered cyclooctene ring with a ketone functional group. While specific biological activities of this compound are not extensively documented, its structural features suggest potential reactivity that may be exploited in biological systems. This article explores the available research findings, potential applications, and biological implications of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C8H12OC_8H_{12}O. Its structure can be described as follows:

  • Cyclooctene Ring : An eight-membered cyclic alkene that provides conformational flexibility.
  • Ketone Group : Positioned at the first carbon, contributing to its reactivity.

The combination of these features results in a compound that exhibits both unique chemical properties and potential biological activity.

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Diels-Alder Reactions : Utilizing cycloalkenes as reactants to form adducts that can be further processed to yield this compound.
  • Oxidative Reactions : Employing oxidizing agents to convert cyclooctene derivatives into the ketone.

Table 1: Comparison of Similar Compounds

CompoundStructural FeaturesReactivity Profile
CycloocteneLacks ketone groupLess reactive due to absence of carbonyl functionality
CyclohexenoneSmaller ring sizeReactivity influenced by smaller ring strain
CyclooctanoneSaturated ringDifferent reactivity due to saturation
3-Cyclohexen-1-oneSimilar enone structureDifferent reactivity profile due to ring size

The distinct combination of an eight-membered ring and a reactive ketone group gives this compound unique properties that enhance its utility in organic synthesis compared to similar compounds.

Potential Applications

Given its structural characteristics, this compound may have applications in:

  • Organic Synthesis : As a reactive intermediate in the formation of complex organic molecules.
  • Pharmaceutical Development : Potential for use in drug design due to its reactivity and possible biological interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cycloocten-1-one
Reactant of Route 2
2-Cycloocten-1-one

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